molecular formula C11H15ClFNO B13320952 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13320952
M. Wt: 231.69 g/mol
InChI Key: KIONQALIVJIXFQ-UHFFFAOYSA-N
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Description

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

4-[(3-chloro-2-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

KIONQALIVJIXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

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